1,3-Propanediol, 2-(hexadecyloxy)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2-(hexadecyloxy)- involves several steps. One common method starts with 1,3-benzylidene glycerol, which reacts with benzyl chloride in the presence of dry potassium hydroxide to yield 2-benzyloxy-1,3-benzylidene glycerol. This intermediate is then treated with methanolic hydrochloric acid to produce 2-benzyloxy-1,3-propanediol. The final step involves alkylation with hexadecyl bromide and potassium hydroxide, followed by catalytic hydrogenolysis to remove the benzyl group, resulting in 1,3-dihexadecyloxy-2-propanol .
Industrial Production Methods: Industrial production of 1,3-Propanediol, 2-(hexadecyloxy)- typically involves glycerol hydrogenolysis via aqueous phase reforming. This method is preferred due to its low temperature requirement and high hydrogen yields, which make it a cost-effective and efficient process .
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediol, 2-(hexadecyloxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution. As an ester product, it can participate in esterification and transesterification reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hexadecyl bromide for alkylation, methanolic hydrochloric acid for hydrolysis, and palladium catalysts for hydrogenolysis . The reaction conditions typically involve moderate temperatures and pressures to ensure high yields and purity of the final product.
Major Products Formed: The major products formed from these reactions include 1,3-dihexadecyloxy-2-propanol and other 1,3-disubstituted glycerols, depending on the specific reagents and conditions used .
Scientific Research Applications
1,3-Propanediol, 2-(hexadecyloxy)- has a wide range of scientific research applications. In chemistry, it is used as a monomer to synthesize various polyesters, such as poly(propylene terephthalate) and poly(propylene isophthalate), through polycondensation reactions . In biology and medicine, it is studied for its potential role in regulating intestinal stem cells and gut microbiota, as well as its critical role in mast cell expansion . Industrially, it is used in the production of high-efficiency adsorption materials and as a stabilizer in the preparation of thin films .
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-(hexadecyloxy)- involves its interaction with specific molecular targets and pathways. For example, it plays a key role in the regulation of intestinal stem cells and gut microbiota by facilitating optimal mTORC1 activation . Additionally, its ester structure allows it to participate in various biochemical pathways, contributing to its diverse range of applications.
Comparison with Similar Compounds
1,3-Propanediol, 2-(hexadecyloxy)- can be compared with other similar compounds, such as 3-(hexadecyloxy)propane-1,2-diol and 2-O-hexadecylglycerol . While these compounds share similar structural features, 1,3-Propanediol, 2-(hexadecyloxy)- is unique due to its specific ester linkage and its ability to participate in a wider range of chemical reactions and applications .
List of Similar Compounds:- 3-(hexadecyloxy)propane-1,2-diol
- 2-O-hexadecylglycerol
- 1,2-Propanediol, 3-(hexadecyloxy)-
Properties
IUPAC Name |
2-hexadecoxypropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-19(17-20)18-21/h19-21H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCPMVQRKUJKLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513128 | |
Record name | 2-(Hexadecyloxy)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1931-78-8 | |
Record name | 2-(Hexadecyloxy)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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